4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one
Description
The compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a synthetic derivative of chromen-2-one (coumarin) fused with a cyclohexane ring system. Its structure features a piperazine moiety substituted with a 4-fluorophenyl group, connected via a methylene bridge to the chromenone core. This design integrates pharmacophores known for modulating diverse biological targets, including neurotransmitter receptors (e.g., sigma-2, serotonin/dopamine receptors) and enzymes (e.g., PARP) .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-20-5-7-21(8-6-20)27-11-9-26(10-12-27)16-19-15-24(28)29-23-14-18-4-2-1-3-17(18)13-22(19)23/h5-8,13-15H,1-4,9-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHTWRAHNNWKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to produce the final chromenone structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to serotonin or dopamine receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Structural Differences : Replaces the 4-fluorophenyl group with a 4-methylpiperazine and introduces a hydroxyl group at position 5.
- Key Findings: Crystallographic analysis (SHELX-refined) revealed a planar chromenone core with a puckered piperazine ring (amplitude = 0.52 Å, phase angle = 18°) .
- Biological Relevance: Not explicitly reported, but methylpiperazine derivatives often exhibit improved solubility over arylpiperazines .
4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4f)
- Structural Differences : Substitutes the methylene bridge with a propoxy linker and introduces a 2-ethyl-4-hydroxybenzyl group on piperazine.
- Functional Impact : The extended propoxy chain enhances membrane permeability, while the benzyl group confers affinity for estrogen receptors (unpublished data) .
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
- Structural Differences : Chlorine and methyl groups at positions 6 and 7, respectively, alter electronic properties.
- Applications : Demonstrated moderate inhibition of PARP-1 (IC₅₀ = 1.2 µM), comparable to early-stage PARP inhibitors like olaparib .
Non-Chromenone Piperazine Derivatives
Olaparib (4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one)
- Core Structure: Phthalazinone instead of chromenone.
- Functional Comparison: Olaparib is a clinically validated PARP inhibitor (IC₅₀ = 5 nM) with superior potency due to the phthalazinone core’s planar geometry, which enhances DNA-binding affinity .
SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one)
- Structural Differences : Benzo[d]oxazol-2(3H)-one core with a butyl linker.
- Pharmacology : Acts as a sigma receptor antagonist (Kᵢ = 12 nM for σ-1), highlighting the role of fluorophenylpiperazine in sigma receptor targeting .
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
A multi-step synthesis is typically required, involving:
- Step 1 : Formation of the piperazine-fluorophenyl moiety via nucleophilic substitution between 4-fluorophenyl derivatives and piperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2 : Methylation of the piperazine nitrogen using methylating agents (e.g., CH₃I) in anhydrous solvents .
- Step 3 : Coupling the piperazine derivative to the cyclohexachromenone core via a Mannich reaction or reductive amination, monitored by TLC/HPLC .
Key considerations : Control reaction pH to avoid side products; use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns, with DEPT-135 for distinguishing CH, CH₂, and CH₃ groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (e.g., Chromolith) with UV detection at λ = 254 nm for purity assessment .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?
- Use SHELXL for least-squares refinement with the Hirshfeld rigid-bond test to validate displacement ellipsoids .
- Apply ORTEP-3 for graphical visualization of thermal motion discrepancies; adjust weighting schemes (e.g., WGHT in SHELXL) to improve R-factor convergence .
- Cross-validate with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguities in hydrogen bonding or torsional angles .
Q. What methodologies are effective for analyzing the puckering conformation of the cyclohexachromenone ring?
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from XRD data to quantify non-planarity .
- Comparative Analysis : Overlay the structure with similar chromenone derivatives (e.g., from the Cambridge Structural Database) to identify steric or electronic influences on puckering .
- DFT Calculations : Optimize the ring geometry at the B3LYP/6-31G(d) level to compare experimental and theoretical puckering modes .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Partitioning Studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict bioaccumulation potential .
- Degradation Pathways : Use LC-MS/MS to identify photolytic/hydrolytic byproducts under simulated environmental conditions (pH 4–9, UV light) .
- Toxicity Assays : Conduct Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute/chronic toxicity thresholds .
Q. How can structure-activity relationships (SAR) be explored using crystallographic and computational data?
- Pharmacophore Mapping : Align XRD-derived conformers with target protein active sites (e.g., serotonin receptors) using molecular docking (AutoDock Vina) .
- Electrostatic Potential Analysis : Generate ESP maps (via Gaussian) to identify regions of high electron density for hydrogen bonding or π-π interactions .
- Free Energy Perturbation : Simulate ligand-receptor binding affinities with MD simulations (AMBER/CHARMM) to rationalize activity differences among analogs .
Methodological Notes
- Crystallography : Always validate SHELXL refinements with the RIGU and DELU commands to address overfitting .
- Synthesis : Prioritize column chromatography (silica gel, ethyl acetate/hexane gradients) over recrystallization for isolating pure intermediates .
- Environmental Studies : Include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
